Alisporivir intermediate-1
概要
説明
準備方法
化学反応の分析
アリスポビール中間体-1は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬と条件には、トリホスゲン、有機溶媒、および不活性ガスが含まれます . これらの反応から生成される主な生成物は、アリスポビールの最終的な合成に至る中間体です .
科学研究への応用
アリスポビール中間体-1は、主に、いくつかの科学研究への応用を持つアリスポビールの合成に使用されます。 アリスポビールは、炎症性疾患やウイルス性疾患の治療に使用されます . mdxマウスの骨格筋におけるミトコンドリア機能の改善、炎症の抑制、および筋機能の改善が示されています . さらに、アリスポビールは、骨格筋のミトコンドリア機能不全を軽減することで、糖尿病の治療における潜在的な使用について研究されています .
科学的研究の応用
Alisporivir intermediate-1 is primarily used in the synthesis of Alisporivir, which has several scientific research applications. Alisporivir is used for the treatment of inflammatory and viral diseases . It has been shown to improve mitochondrial function in skeletal muscle of mdx mice, reduce inflammation, and improve muscle function . Additionally, Alisporivir has been studied for its potential use in treating diabetes mellitus by alleviating mitochondrial dysfunction in skeletal muscles .
作用機序
類似化合物との比較
生物活性
Alisporivir, also known as DEB-025, is a cyclophilin inhibitor that has garnered attention for its potential in treating hepatitis C virus (HCV) infections. This compound operates by binding to cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase crucial for HCV replication. The biological activity of Alisporivir and its intermediate forms, particularly Alisporivir Intermediate-1, has been the subject of various studies, revealing its multifaceted mechanisms and therapeutic implications.
Inhibition of HCV Replication
Alisporivir demonstrates potent anti-HCV activity by inhibiting the replication of the virus. Studies have shown that it significantly reduces the levels of viral proteins, such as NS5A and core proteins, in HCV-infected cells. For instance, research utilizing the JFH-1 cell culture system indicated that Alisporivir treatment leads to a profound decrease in NS5A levels, suggesting effective suppression of viral RNA replication .
Impact on Immune Response
Alisporivir enhances the immune response against HCV by stimulating antigen presentation. Specifically, it increases the expression of major histocompatibility complex class I (MHC-I) and beta-2 microglobulin on hepatoma cells, which results in improved activation of CD8+ T cells . This immune modulation is critical for clearing HCV and could contribute to better treatment outcomes.
Clinical Efficacy
Clinical Trials and Findings
In clinical settings, Alisporivir has been evaluated in combination with ribavirin and pegylated interferon-alpha. The VITAL-1 study demonstrated high rates of sustained virologic response (SVR) among patients treated with Alisporivir compared to those receiving standard therapies. Specifically, SVR rates reached up to 100% in patients with favorable IL28B genotypes .
Treatment Regimen | SVR Rate (%) | Notes |
---|---|---|
Pegylated IFNα + Ribavirin | 55 | Standard treatment |
Alisporivir + Pegylated IFNα + Ribavirin | 76 | Statistically significant improvement |
Alisporivir Monotherapy | 69 | Effective for treatment-naïve patients |
Alisporivir + Ribavirin (24 weeks) | 53 | Improved SVR in genotype 2 or 3 patients |
Safety Profile
The safety profile of Alisporivir is generally favorable compared to traditional therapies. While some patients experienced hyperbilirubinemia due to transporter inhibition, this was not associated with liver toxicity . Furthermore, adverse events were comparable to those observed with pegylated interferon-alpha and ribavirin alone.
Case Studies
Case Study Analysis
In a cohort study involving treatment-experienced patients with genotype 1 HCV, Alisporivir combined with ribavirin resulted in a significant reduction in viral loads and improved liver function tests over a 48-week treatment period. Patients who did not achieve a rapid virologic response were switched to triple therapy, which included Alisporivir, leading to an SVR rate exceeding 90% .
特性
IUPAC Name |
methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXXMOVYUECHI-FNVMUSLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H132N12O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。